2-Bromo-4-fluoro-1-methyl-3-nitrobenzene
Overview
Description
“2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is a chemical compound used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran . It is slightly soluble in water .
Molecular Structure Analysis
The molecular formula of “2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is C7H5BrFNO2 . The molecular weight is 234.02 g/mol .Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Research has shown various synthesis methods for related compounds. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, with its structure confirmed by X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018). Similarly, 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen manufacturing, was synthesized through a pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline (Qiu, Gu, Zhang, & Xu, 2009).
Intermediate Compounds : Certain compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, were synthesized using the Williamson Reaction, showing the practical applications in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
Reactivity and Stability
Reactivity in Different Solvents : The reactivity of similar compounds like 1-bromo-4-nitrobenzene radical anion was studied in various solvents, showing that it reacts differently in room temperature ionic liquids compared to conventional non-aqueous solvents (Ernst et al., 2013).
Metabolic Fate Studies : Metabolic studies on related compounds, such as various fluoro-, bromo-, and iodo-nitrobenzenes in rabbits, have shown different metabolic fates, including mercapturic acid formation (Bray, James, & Thorpe, 1958).
Applications in Medicinal Chemistry
- Radiopharmaceutical Synthesis : Research on similar compounds includes the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, demonstrating potential applications in medical imaging (Klok et al., 2006).
Analytical and Physical Chemistry
Photodissociation Studies : Photofragment translational spectroscopy of compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has been performed, revealing significant changes caused by fluorine atom substitution (Gu et al., 2001).
Electrochemical Studies : The electrochemical reduction of similar compounds, such as 1-bromo-4-nitrobenzene at zinc electrodes in a room-temperature ionic liquid, has been investigated, providing insights into the formation of functionalized arylzinc species (Ernst et al., 2014).
properties
IUPAC Name |
3-bromo-1-fluoro-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHTWZZCFXTDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-methyl-3-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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